molecular formula C17H11NO3 B1367552 1-Naphthyl-4-nitrophenyl ketone CAS No. 42495-51-2

1-Naphthyl-4-nitrophenyl ketone

Cat. No. B1367552
CAS RN: 42495-51-2
M. Wt: 277.27 g/mol
InChI Key: QEJJBQZSHWHGHF-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular formula of 1-Naphthyl-4-nitrophenyl ketone is C17H11NO3 . The InChI code is 1S/C17H11NO3/c19-17(13-8-10-14(11-9-13)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H .


Chemical Reactions Analysis

While specific chemical reactions involving 1-Naphthyl-4-nitrophenyl ketone are not detailed in the search results, it’s worth noting that the catalytic reduction of 4-nitrophenol (4-NP) has become a benchmark reaction to assess the activity of nanostructured materials .


Physical And Chemical Properties Analysis

1-Naphthyl-4-nitrophenyl ketone is a yellow crystalline substance with a melting point of 132-134°C. The molecular weight is 277.28 .

Scientific Research Applications

Application in Pharmaceutical Synthesis

  • Specific Scientific Field: Pharmaceutical Synthesis
  • Summary of the Application: (S)-1-(1-naphthyl) ethanol (SNE) is a chiral drug intermediate for the production of mevinic acid analog, a potent cholesterol agent . It acts as an HMG-CoA reductase inhibitor and is hence used in the synthesis of statins . Statins are lipid-lowering drugs used to lower cholesterol in the body .
  • Results or Outcomes: The outcomes of this application are the production of statins, which are widely used to lower cholesterol levels in the body .

Application in Catalytic Transfer Hydrogenation

  • Specific Scientific Field: Catalytic Transfer Hydrogenation
  • Summary of the Application: This compound has been used in the field of catalytic transfer hydrogenation . Transfer hydrogenation is a process where a metal catalyst abstracts a hydride and a proton from a hydrogen donor and delivers them to the carbonyl moiety of the ketone . This process is popular as it avoids the use of hazardous molecular hydrogen and the need for high-pressure equipment .
  • Methods of Application or Experimental Procedures: In a typical transfer hydrogenation process, the metal catalyst is able to abstract a hydride and a proton from the hydrogen donor and deliver them to the carbonyl moiety of the ketone . A number of cheap chemicals can be used as hydrogen donors, with propan-2-ol and a formic acid/triethylamine mixture being the most representative .
  • Results or Outcomes: This complex exhibited excellent catalytic efficiency in the reduction of 1-naphthyl ketones . By employing S/C ratios of 1000, enantioselectivities up to >99% coupled with 100% conversions were attained .

Application in Organic Synthesis

  • Specific Scientific Field: Organic Synthesis
  • Summary of the Application: This compound is used as a reagent in organic synthesis . Organic synthesis is a method of preparation of organic compounds from readily available ones . It is used for the construction of new organic molecules .
  • Results or Outcomes: The outcomes of this application are the production of various organic compounds .

properties

IUPAC Name

naphthalen-1-yl-(4-nitrophenyl)methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H11NO3/c19-17(13-8-10-14(11-9-13)18(20)21)16-7-3-5-12-4-1-2-6-15(12)16/h1-11H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QEJJBQZSHWHGHF-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C2C(=C1)C=CC=C2C(=O)C3=CC=C(C=C3)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H11NO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID201284499
Record name 1-Naphthalenyl(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

277.27 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

1-Naphthyl-4-nitrophenyl ketone

CAS RN

42495-51-2
Record name 1-Naphthalenyl(4-nitrophenyl)methanone
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=42495-51-2
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1-Naphthalenyl(4-nitrophenyl)methanone
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID201284499
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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